Regioisomeric Spiro Junction Differentiation: 2,7-Diazaspiro[4.5]decan-1-one vs. 2,8-Diazaspiro[4.5]decan-1-one Scaffolds
The 2,7-diazaspiro[4.5]decan-1-one scaffold (target compound core) differs fundamentally from the 2,8-diazaspiro[4.5]decan-1-one scaffold by the position of the secondary amine within the piperidine ring. In the 2,7-regioisomer, the piperidine nitrogen is at the 7-position (meta-like relationship to the spiro carbon), while in the 2,8-regioisomer it resides at the 8-position (para-like relationship). This alters the spatial relationship between the N2 substituent (pyridin-4-ylmethyl) and the basic amine available for salt formation or additional derivatization. In the chitin synthase inhibitor series based on 2,8-diazaspiro[4.5]decan-1-one, compounds such as 4e and 4j achieved IC₅₀ values of 0.13 mM and 0.12 mM against chitin synthase, comparable to the positive control polyoxin B (IC₅₀ 0.08 mM) [1]. No corresponding chitin synthase inhibition data are available for the 2,7-regioisomer series, confirming that the two scaffolds are not interchangeable and that activity data from one regioisomeric series cannot be extrapolated to the other [1].
| Evidence Dimension | Scaffold regioisomerism (position of second nitrogen in piperidine ring) and its impact on biological activity profiles |
|---|---|
| Target Compound Data | 2,7-diazaspiro[4.5]decan-1-one core; piperidine N at position 7; no reported chitin synthase IC₅₀ data |
| Comparator Or Baseline | 2,8-diazaspiro[4.5]decan-1-one core; piperidine N at position 8; compound 4j IC₅₀ = 0.12 mM against chitin synthase; compound 4e IC₅₀ = 0.13 mM |
| Quantified Difference | Qualitative difference in scaffold geometry; quantitative chitin synthase data exist only for the 2,8-series (IC₅₀ 0.08–0.29 mM range) and cannot be applied to the 2,7-series |
| Conditions | Chitin synthase inhibition assay in vitro; polyoxin B as positive control (IC₅₀ 0.08 mM) [1] |
Why This Matters
Procurement of the correct regioisomeric scaffold is critical: the 2,7-diazaspiro[4.5]decan-1-one core engages targets (e.g., RIPK1, WNT pathway components) that are not addressed by the 2,8-series, meaning screeners must not substitute one core for the other.
- [1] Li B. et al. Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. Eur. J. Med. Chem. 2019, 182, 111669. (Data for 2,8-diazaspiro series.) View Source
